Pristinamycin - 270076-60-3

Pristinamycin

Catalog Number: EVT-1488536
CAS Number: 270076-60-3
Molecular Formula: C71H84N10O17
Molecular Weight: 1349.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pristinamycin is a naturally occurring streptogramin antibiotic produced by the bacterium Streptomyces pristinaespiralis []. Streptogramins are a unique class of antibiotics, consisting of two structurally distinct components that act synergistically to inhibit bacterial protein synthesis [, ]. Pristinamycin is comprised of two such components: pristinamycin I and pristinamycin II [, ]. The semi-synthetic derivatives of these components are used in human medicine as therapeutic agents, particularly against methicillin-resistant Staphylococcus aureus strains [].

Synthesis Analysis

Pristinamycin is primarily produced through fermentation of Streptomyces pristinaespiralis. Research has focused on optimizing fermentation conditions to improve yield [, ]. Some strategies include:

  • Mutagenesis: Exposing S. pristinaespiralis to UV radiation to generate mutants with higher pristinamycin production capacity [].
  • Genome Shuffling: Combining the genomes of high-producing mutants to create strains with even greater pristinamycin yield [].
  • Immobilization: Immobilizing S. pristinaespiralis to optimize fermentation conditions and improve production [].
Molecular Structure Analysis
  • Pristinamycin I: A macrocyclic lactone [, ].
  • Pristinamycin II: A depsipeptide [, ].
Mechanism of Action

Pristinamycin's two components, pristinamycin I and pristinamycin II, work synergistically to inhibit bacterial protein synthesis [, ]. This synergy arises from their distinct modes of action:

  • Pristinamycin IA: Binds to the 50S ribosomal subunit, partially inhibiting protein synthesis [].
  • Pristinamycin IIA: Binds to pristinamycin IA on the 50S subunit, causing a conformational change that enhances binding and leads to irreversible inhibition of protein synthesis [].
Physical and Chemical Properties Analysis
  • Pristinamycin is poorly soluble in water, limiting its administration routes [].
  • Pristinamycin IIB is unstable at most pH levels, hindering its therapeutic application [].
Applications
  • Antimicrobial Activity: Pristinamycin exhibits potent in vitro activity against various bacterial species [, , , , ]. This includes Gram-positive bacteria like Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes [, , , ], as well as Gram-negative bacteria like Haemophilus influenzae [, ]. Notably, pristinamycin remains effective against many penicillin- and erythromycin-resistant strains [, ].
  • Gene Regulation in Plants: Pristinamycin can be used to develop novel gene regulation systems in plants []. This involves creating pristinamycin-inducible and -repressible promoters based on the Pip protein, a repressor from Streptomyces coelicolor []. These systems offer valuable tools for controlling gene expression in plant cells, with potential applications in biopharmaceutical production and plant research [].
  • Model for Extractive Fermentation: Pristinamycin's partitioning behavior in aqueous two-phase systems provides a valuable model for developing extractive fermentation processes []. Extractive fermentation involves removing the antibiotic product during fermentation, which can improve yield and reduce product inhibition [].
Future Directions
  • Developing new water-soluble derivatives: Overcoming the limited water solubility of pristinamycin to expand its therapeutic applications [].
  • Addressing pristinamycin IIB problems: Tackling the instability and solubility issues of pristinamycin IIB to unlock its therapeutic potential [].
  • Further understanding of the regulation of pristinamycin biosynthesis: Investigating the complex signaling cascade governing pristinamycin production to optimize fermentation processes and enhance yield [, ].

Pristinamycin I (PIA)

Compound Description: Pristinamycin I (PIA) is a macrolide and one of the two major components of the naturally occurring antibiotic Pristinamycin. [] It acts synergistically with Pristinamycin IIA to exert its antibacterial effects. [] Pristinamycin I itself possesses low activity against anaerobes. [] Modifications to Pristinamycin IA, specifically regioselective and stereoselective substitution alpha to the carbonyl group in the 4-oxo-pipecolic acid residue, have been explored to develop novel water-soluble derivatives for improved administration. []

Relevance: Pristinamycin I is a fundamental constituent of Pristinamycin, and its synergistic interaction with Pristinamycin IIA is crucial for the antibiotic activity of Pristinamycin. [] Chemical modifications of Pristinamycin I are being investigated to enhance the therapeutic potential of Pristinamycin. []

Pristinamycin IIA (PIIA)

Compound Description: Pristinamycin IIA (PIIA) is a macrocyclic lactone and the other major component of Pristinamycin, acting synergistically with Pristinamycin IA. [, ] Similar to Pristinamycin I, Pristinamycin IIA alone generally exhibits low activity against anaerobic bacteria. [] Chemical modifications of Pristinamycin IIA, particularly stereoselective conjugate addition to the double bond of the dehydroproline ring, are being explored to generate water-soluble derivatives. []

Relevance: Pristinamycin IIA is the other crucial component of Pristinamycin. The synergistic action between Pristinamycin IIA and Pristinamycin IA is vital for the antibiotic potency of Pristinamycin. [] Modifications to Pristinamycin IIA aim to overcome the limitations of Pristinamycin, such as poor water solubility, and improve its therapeutic application. []

Pristinamycin IIB

Compound Description: Pristinamycin IIB is a streptogramin antibiotic and a close analogue of Pristinamycin IIA. [] While recognized for its potent antibacterial properties, Pristinamycin IIB faces challenges related to its chemical structure, including instability at various pH levels, limited water solubility, and bacterial resistance. [] These limitations hinder its broader therapeutic application.

Relevance: Pristinamycin IIB, while not a component of the Pristinamycin mixture, shares structural similarities and antibacterial properties with Pristinamycin IIA. [] Understanding the limitations of Pristinamycin IIB provides valuable insights for developing improved analogs, potentially with enhanced stability, solubility, and efficacy against resistant bacteria. [] These findings contribute to the ongoing search for new and effective antibiotics, especially against multi-drug resistant pathogens.

6-Chloropristinamycin I

Compound Description: 6-Chloropristinamycin I is a novel pristinamycin derivative generated through a mutasynthesis approach targeting the phenylglycine residue of Pristinamycin I. [] This compound is produced by incorporating halogenated phenylglycine derivatives into the biosynthetic pathway of Pristinamycin I. [] The structure of 6-Chloropristinamycin I has been confirmed using NMR spectroscopy, and its antimicrobial bioactivity has been evaluated. []

Relevance: 6-Chloropristinamycin I represents a successful example of using mutasynthesis to generate novel derivatives of Pristinamycin with potentially improved properties. [] The introduction of a chlorine atom into the phenylglycine moiety could influence the compound's pharmacokinetic properties, potentially improving its efficacy or overcoming resistance mechanisms. [] This approach highlights the potential of mutasynthesis for expanding the chemical diversity of Pristinamycin and developing new antibiotics.

6-Fluoropristinamycin I

Compound Description: 6-Fluoropristinamycin I is another novel pristinamycin derivative generated through mutasynthesis, similar to 6-Chloropristinamycin I. [] It is produced by incorporating fluorinated phenylglycine derivatives into the biosynthetic pathway of Pristinamycin I. [] This compound has been isolated, structurally elucidated by NMR spectroscopy, and assessed for its antimicrobial activity. []

Relevance: 6-Fluoropristinamycin I further emphasizes the potential of mutasynthesis in creating novel Pristinamycin derivatives. [] Introducing a fluorine atom into the phenylglycine residue of Pristinamycin I might lead to altered pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and overcoming resistance mechanisms. [] This approach highlights the potential for generating new antibiotics with improved characteristics.

RP 59500

Compound Description: RP 59500 represents a class of novel water-soluble derivatives of Pristinamycin, designed to address the limitations of the parent compound's poor water solubility. [] These semi-synthetic derivatives have been created by modifying both Pristinamycin IA and Pristinamycin IIA. []

Relevance: RP 59500 and related compounds demonstrate the efforts to improve the pharmaceutical properties of Pristinamycin. [] By enhancing water solubility, these derivatives aim to expand the clinical application of Pristinamycin, particularly for intravenous administration, which is crucial for treating severe infections where oral administration is not feasible. []

Virginiamycin

Compound Description: Virginiamycin is a streptogramin antibiotic that belongs to the same family as Pristinamycin. [, ] It shares structural similarities with Pristinamycin and exhibits cross-reactivity, particularly in cases of cutaneous adverse drug reactions. [, ] This cross-reactivity suggests that individuals allergic to Pristinamycin might also react to Virginiamycin. [, ]

Relevance: Virginiamycin's structural resemblance and cross-reactivity with Pristinamycin highlight the potential for allergic reactions in individuals sensitive to Pristinamycin. [, ] This information is essential for clinicians to consider alternative treatment options for patients with known allergies to Pristinamycin or other streptogramin antibiotics.

Dalfopristin/Quinupristin (Synercid)

Compound Description: Dalfopristin/Quinupristin, commercially known as Synercid, is another streptogramin antibiotic structurally related to Pristinamycin. [, ] It displays cross-reactivity with Pristinamycin, indicating that individuals allergic to one might experience reactions to the other. [, ] Synercid is a combination of two semi-synthetic streptogramin antibiotics, dalfopristin (a group A streptogramin) and quinupristin (a group B streptogramin). []

Relevance: Similar to Virginiamycin, the structural analogy and cross-reactivity of Dalfopristin/Quinupristin with Pristinamycin are crucial for clinical practice. [, ] This information emphasizes the need for careful consideration of alternative antibiotics in patients with a history of allergic reactions to Pristinamycin or other streptogramins to avoid potential cross-reactivity and adverse events. [, ]

Josamycin

Compound Description: Josamycin is a macrolide antibiotic that is structurally unrelated to Pristinamycin but shares a similar spectrum of activity against Mycoplasma species. [] Resistance to josamycin has been identified as an independent risk factor for the acquisition of pristinamycin-resistant Mycoplasma hominis and Ureaplasma species. []

Relevance: While structurally different from Pristinamycin, the correlation between josamycin resistance and pristinamycin resistance in Mycoplasma infections suggests a potential for cross-resistance development. [] This observation underscores the importance of monitoring resistance patterns and implementing appropriate antibiotic stewardship practices to preserve the efficacy of both josamycin and pristinamycin.

Properties

CAS Number

270076-60-3

Product Name

Pristinamycin

IUPAC Name

N-[(6S,12S,15S,16S,19R,22S)-3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;(10S,11S,12E,17E,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone

Molecular Formula

C71H84N10O17

Molecular Weight

1349.5 g/mol

InChI

InChI=1S/C43H49N7O10.C28H35N3O7/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36;1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53);5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b;7-5+,10-9+,18-13+/t25-,29-,30-,31-,32?,34-,35+;19-,20+,26-/m00/s1

InChI Key

MVTQIFVKRXBCHS-XZDBVTHASA-N

SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C

Solubility

Poorly soluble in water
Soluble in methanol, ethanol, chloroform ... Practically insoluble in hexane and petroleum ethe

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C

Isomeric SMILES

CC[C@H]1C(=O)N2CCC[C@H]2C(=O)N(C(C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@@H](C(=O)O[C@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.C[C@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@H]1C(C)C)O)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.